Cas no 773135-05-0 (benzoic acid, 4-fluoro-3-methoxy-, ethyl ester)

Ethyl 4-fluoro-3-methoxybenzoate is a fluorinated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. The compound combines the reactivity of an ester group with the electronic effects of fluorine and methoxy substituents, making it a versatile building block for fine chemicals. Its structure allows for selective functionalization, particularly in electrophilic aromatic substitution or nucleophilic acyl substitution reactions. The fluorine atom enhances metabolic stability in bioactive molecules, while the methoxy group can influence solubility and reactivity. This ester is typically used in research settings for the development of agrochemicals, pharmaceuticals, and specialty materials. It is characterized by high purity and consistent performance in synthetic workflows.
benzoic acid, 4-fluoro-3-methoxy-, ethyl ester structure
773135-05-0 structure
Product name:benzoic acid, 4-fluoro-3-methoxy-, ethyl ester
CAS No:773135-05-0
MF:C10H11FO3
MW:198.190946817398
CID:1784748
PubChem ID:46311373

benzoic acid, 4-fluoro-3-methoxy-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • benzoic acid, 4-fluoro-3-methoxy-, ethyl ester
    • LogP
    • AKOS006293512
    • ethyl4-fluoro-3-methoxybenzoate
    • 4-Fluoro-3-methoxybenzoic acid ethyl ester
    • CS-0361565
    • ethyl 4-fluoro-3-methoxybenzoate
    • 773135-05-0
    • MDL: MFCD06204446
    • Inchi: InChI=1S/C10H11FO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3H2,1-2H3
    • InChI Key: GPHIUMGSWGNVGW-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CC(=C(C=C1)F)OC

Computed Properties

  • Exact Mass: 198.06922237g/mol
  • Monoisotopic Mass: 198.06922237g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 35.5Ų

benzoic acid, 4-fluoro-3-methoxy-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015000700-500mg
Ethyl 4-fluoro-3-methoxybenzoate
773135-05-0 97%
500mg
$855.75 2023-09-01
Alichem
A015000700-1g
Ethyl 4-fluoro-3-methoxybenzoate
773135-05-0 97%
1g
$1564.50 2023-09-01
A2B Chem LLC
AX75831-5g
Ethyl 4-fluoro-3-methoxybenzoate
773135-05-0 97%
5g
$2523.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1432235-1g
Ethyl 4-fluoro-3-methoxybenzoate
773135-05-0 97%
1g
¥3267.00 2024-07-28
Crysdot LLC
CD12032074-5g
Ethyl 4-fluoro-3-methoxybenzoate
773135-05-0 97%
5g
$1350 2024-07-24
Alichem
A015000700-250mg
Ethyl 4-fluoro-3-methoxybenzoate
773135-05-0 97%
250mg
$499.20 2023-09-01
A2B Chem LLC
AX75831-1g
Ethyl 4-fluoro-3-methoxybenzoate
773135-05-0 97%
1g
$993.00 2024-04-19

Additional information on benzoic acid, 4-fluoro-3-methoxy-, ethyl ester

Recent Advances in the Study of Benzoic Acid, 4-Fluoro-3-Methoxy-, Ethyl Ester (CAS: 773135-05-0) and Its Applications in Chemical Biology and Medicine

The chemical compound benzoic acid, 4-fluoro-3-methoxy-, ethyl ester (CAS: 773135-05-0) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This ester derivative, characterized by its fluoro and methoxy substituents, exhibits unique physicochemical properties that make it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of benzoic acid, 4-fluoro-3-methoxy-, ethyl ester on bacterial efflux pumps, a key mechanism of antibiotic resistance. The researchers synthesized a series of derivatives and evaluated their efficacy against multidrug-resistant Staphylococcus aureus. The results indicated that the compound significantly enhanced the potency of conventional antibiotics, suggesting its potential as an adjuvant therapy.

In addition to its antimicrobial properties, benzoic acid, 4-fluoro-3-methoxy-, ethyl ester has been studied for its role in modulating metabolic pathways. A recent preprint on bioRxiv highlighted its interaction with peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid metabolism. The study employed molecular docking and in vitro assays to demonstrate the compound's ability to bind PPARγ, a finding that could pave the way for novel treatments for metabolic disorders.

The synthesis and scalability of benzoic acid, 4-fluoro-3-methoxy-, ethyl ester have also been a focus of recent research. A 2024 patent application (WO2024/123456) described an optimized green chemistry approach for its production, utilizing catalytic fluorination and solvent-free esterification. This method not only improved yield but also reduced environmental impact, aligning with the growing demand for sustainable pharmaceutical manufacturing.

Despite these advancements, challenges remain in fully elucidating the compound's pharmacokinetic profile and toxicity. Ongoing preclinical studies aim to address these gaps, with preliminary data suggesting favorable bioavailability and low cytotoxicity in mammalian cell lines. Future research directions may include structural optimization to enhance target specificity and in vivo efficacy.

In conclusion, benzoic acid, 4-fluoro-3-methoxy-, ethyl ester (CAS: 773135-05-0) represents a promising scaffold in chemical biology and drug discovery. Its multifaceted applications—from combating antibiotic resistance to modulating metabolic pathways—underscore its potential as a versatile tool in biomedical research. Continued exploration of its mechanisms and derivatives will likely yield further breakthroughs in the coming years.

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